1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazole moiety: This step often involves the use of hydrazines and carbonyl compounds to form the pyrazole ring.
Functional group modifications: Various functional groups are introduced through substitution reactions, often using reagents like alkyl halides and bases.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring and is used in various organic synthesis applications.
Indole derivatives: These compounds share some structural similarities and are studied for their biological activities.
Properties
CAS No. |
1676073-55-4 |
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Molecular Formula |
C16H22N4O3 |
Molecular Weight |
318.37g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-12-11-13(2)20(9-10-23-3)16(22)14(12)15(21)17-6-8-19-7-4-5-18-19/h4-5,7,11H,6,8-10H2,1-3H3,(H,17,21) |
InChI Key |
VJQRZXYMKFSZTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCN2C=CC=N2)C |
Origin of Product |
United States |
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